molecular formula C18H21N3O2S B2916223 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one CAS No. 1797536-17-4

3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2916223
CAS No.: 1797536-17-4
M. Wt: 343.45
InChI Key: KBFFWIOZFALJBW-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a pyridazin-3-yloxy-piperidine moiety, a scaffold recognized in published literature for its potent biological activity. Scientific studies have shown that derivatives containing the phenoxypiperidine-pyridazinone core can function as potent and selective inverse agonists of biological targets like the histamine H3 receptor, demonstrating robust in vivo efficacy in preclinical models . Furthermore, similar piperidine-pyridazine hybrids have been investigated for their capacity to inhibit specific enzymes, such as SHP2, which is a key signaling node in various cancer proliferation pathways . The 3-(phenylthio)propan-1-one segment of the molecule is another pharmacologically relevant feature. Research on 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives has revealed promising cytotoxic effects, particularly against human breast cancer cell lines like MCF-7, with some analogs exhibiting superior activity to reference drugs and reduced toxicity to normal cells . This suggests that the combination of these structural elements in a single molecule makes it a compelling candidate for researchers exploring novel therapeutic agents for cancer and other diseases. The compound is intended for use in biochemical profiling, high-throughput screening, and mechanistic studies to further elucidate its potential mechanisms of action and selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenylsulfanyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-18(10-14-24-16-5-2-1-3-6-16)21-12-8-15(9-13-21)23-17-7-4-11-19-20-17/h1-7,11,15H,8-10,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFFWIOZFALJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylthio Group: This step involves the introduction of a phenylthio group to a suitable precursor. This can be achieved through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

    Attachment of the Pyridazin-3-yloxy Group: The pyridazin-3-yloxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a pyridazine derivative with a suitable nucleophile.

    Formation of the Piperidin-1-yl Group: The piperidin-1-yl group is typically introduced through a reductive amination reaction, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes structural variations among analogs and their implications:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference ID
Target Compound : 3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one - Piperidinylpyridazine group
- Phenylthio group
C₁₈H₁₈N₃O₂S 340.4 Limited data; structural similarity to cytotoxic and COX-2 inhibitory analogs
3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one - Pyrrolidinyl group
- Trifluoromethylpyridine substituent
C₁₉H₁₉F₃N₂O₂S 396.4 No biological data; trifluoromethyl group may enhance lipophilicity
1-Phenyl-3-(phenylthio)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propan-1-one (4b) - Ethoxy-piperidine side chain
- Dual phenyl groups
C₂₉H₃₂N₂O₂S 472.6 Cytotoxic effects (86% yield; mp 94–96°C); IR confirms ketone (1681 cm⁻¹)
1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) - Methylsulfonyl group
- Dual phenylthio/phenyl groups
C₂₂H₂₀O₂S₂ 388.5 Potent COX-2 inhibitor (IC₅₀ < 1 µM); sulfonyl group enhances selectivity
BIA 3-335 - Piperazine ring
- Nitro and trifluoromethyl substituents
C₂₀H₂₀F₃N₃O₅ 463.4 Formal charge 0; potential kinase/receptor binding due to nitro and aromatic systems

Research Findings and Gaps

  • Unanswered Questions: No data on the target compound’s melting point, solubility, or in vitro activity limits direct comparison. The pyridazine ring’s electron-deficient nature could influence π-π stacking in biological targets, but this remains untested.
  • Future Directions :
    • Synthesis and testing of the target compound for COX-2 inhibition, cytotoxicity, and antimicrobial activity.
    • Modification with sulfonyl or tertiary amine groups to enhance selectivity or potency.

Biological Activity

3-(Phenylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C₁₉H₂₂N₂O₂S
  • Molecular Weight : 342.5 g/mol
  • CAS Number : 1428348-19-9

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Phenylthio Group : Achieved through the reaction of phenylthiol with a halide under basic conditions.
  • Introduction of the Pyridazin-3-yloxy Group : This involves nucleophilic substitution reactions with pyridazine derivatives.
  • Formation of the Piperidin-1-yl Group : Reaction of a piperidine derivative with an appropriate electrophile.

These steps can be optimized for industrial production by using catalysts and controlled reaction conditions to enhance yield and purity .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, derivatives of 3-phenylpiperidine have shown effectiveness against HIV-1 and other viruses, suggesting a potential role for this compound in antiviral therapies .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. Studies have demonstrated that certain derivatives exhibit high cytotoxicity, surpassing that of established drugs like Tamoxifen . The mechanism appears to involve the modulation of specific cellular pathways linked to cancer cell proliferation.

Antimicrobial Activity

In addition to antiviral and anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. Testing has shown activity against various bacterial and fungal strains, although further detailed studies are necessary to quantify these effects .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The phenylthio group may inhibit enzymes critical for viral replication or cancer cell survival.
  • Receptor Modulation : The pyridazin and piperidine moieties may enhance binding affinity to receptors involved in cell signaling pathways, influencing cellular responses .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-2-oneStructureAntiviral, Anticancer
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-oneN/AAnticancer
3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-olN/AAntimicrobial

These comparisons highlight the unique functional groups present in this compound that may contribute to its distinct biological profile .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Antiviral Screening : A study screened various piperidine derivatives against HIV and reported moderate activity for certain compounds, indicating a promising avenue for further research .
  • Cytotoxicity Assessment : In vitro assays demonstrated significant cytotoxicity against MCF-7 cells, suggesting potential as an anticancer agent .

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